molecular formula C10H13BrN2O2 B8610095 5-bromo-N-isobutyl-2-nitroaniline

5-bromo-N-isobutyl-2-nitroaniline

Cat. No. B8610095
M. Wt: 273.13 g/mol
InChI Key: MCFWFQYEUPZLGI-UHFFFAOYSA-N
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Patent
US07863310B2

Procedure details

Add tin(II) chloride dihydrate (245.5 g, 1.09 mol) to a solution of N-[isobutyl]2-nitro-5-bromoaniline (49.5 g, 0.180 mol) in 2:1 ethyl acetate:ethanol (900 mL). Stir at 70° C. for 2 hours. Pour the reaction mixture into a slurry of ice in water and treat with saturated aqueous sodium bicarbonate. Add ethyl acetate (250 mL) and wash the organic phase sequentially with water (2×600 mL) and saturated aqueous sodium chloride (2×600 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Dissolve the residue in ethanol (600 mL). Add cyanogen bromide (32.6 g, 0.31 mol) and stir at room temperature for 15 hours. Add saturated aqueous sodium carbonate (500 mL) and extract with ethyl acetate (600 mL). Wash the organic phase sequentially with water (2×400 mL) and saturated aqueous sodium chloride (2×400 mL). Dry over magnesium sulfate and concentrate under reduced pressure. Suspend the residue in diethyl ether (300 mL), stir for 15 minutes, filter, and dried under reduced pressure to provide the desired compound as a light brown solid (41.7 g, 86% yield).
Quantity
245.5 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH2:6]([NH:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:12]=1[N+:18]([O-])=O)[CH:7]([CH3:9])[CH3:8].C(=O)(O)[O-].[Na+].[N:26]#[C:27]Br>O.C(O)C.C(OCC)(=O)C>[CH2:6]([N:10]1[C:11]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:12]=2[N:18]=[C:27]1[NH2:26])[CH:7]([CH3:9])[CH3:8] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
245.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
49.5 g
Type
reactant
Smiles
C(C(C)C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
32.6 g
Type
reactant
Smiles
N#CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Stir at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Add ethyl acetate (250 mL) and wash the organic phase sequentially with water (2×600 mL) and saturated aqueous sodium chloride (2×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in ethanol (600 mL)
EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium carbonate (500 mL) and extract with ethyl acetate (600 mL)
WASH
Type
WASH
Details
Wash the organic phase sequentially with water (2×400 mL) and saturated aqueous sodium chloride (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)N1C(=NC2=C1C=C(C=C2)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 41.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.